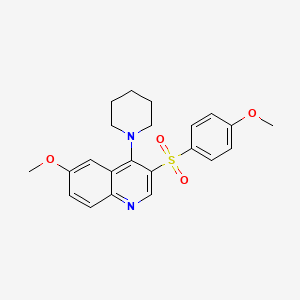

6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline

Description

Properties

IUPAC Name |

6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-27-16-6-9-18(10-7-16)29(25,26)21-15-23-20-11-8-17(28-2)14-19(20)22(21)24-12-4-3-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDJWCAPTXVGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. The starting materials often include methoxy-substituted benzene derivatives and quinoline precursors. Common synthetic routes may involve:

Nucleophilic Substitution: Introduction of the piperidin-1-yl group through nucleophilic substitution reactions.

Sulfonylation: Addition of the methoxybenzenesulfonyl group using sulfonyl chloride reagents under basic conditions.

Methoxylation: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and can be studied for its potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest potential as a drug candidate for various diseases, including infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline likely involves interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonyl groups may play a crucial role in binding to these targets, leading to the observed biological effects. The piperidin-1-yl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound shares structural similarities with several quinoline derivatives reported in the literature. Key differences lie in the sulfonyl group substituents, piperidine modifications, and additional functional groups.

Table 1: Structural Comparison of Quinoline Derivatives

*Calculated based on analogous structures.

Key Findings and Implications

Piperidine vs. piperazine substituents (e.g., ) influence steric and electronic interactions with biological targets.

Synthetic Challenges :

- Functionalization at position 3 (sulfonyl) and position 4 (piperidine) requires precise control, as seen in and .

Future Directions :

Biological Activity

The compound 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is , indicating the presence of methoxy groups and a piperidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that compounds similar to 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.

Case Study: Antiproliferative Assays

In vitro assays conducted on human cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and U-87 MG (glioblastoma) demonstrated that these compounds effectively reduced cell viability. The MTT assay results indicated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.2 | PI3K/AKT/mTOR inhibition |

| HCT-116 | 3.8 | Induction of apoptosis |

| U-87 MG | 4.5 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory potential on various enzymes. Notably, it has shown activity against acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Assays

Inhibition assays revealed that 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline exhibits competitive inhibition against AChE, with a Ki value indicating strong binding affinity.

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 0.85 | Competitive |

| Urease | 1.2 | Non-competitive |

Other Biological Activities

Beyond anticancer and enzyme inhibition properties, the compound may possess additional pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities, potentially through the modulation of cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.